[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is part of a class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazole compounds often involves the reaction of azides with alkynes in a copper-catalyzed process known as "click chemistry." For this compound, the specific synthetic route may vary but typically includes:
- Formation of the Triazole Ring : Reacting 5-fluoro-2-methylphenyl azide with an appropriate alkyne.
- Substitution Reactions : Introducing the methanamine group through nucleophilic substitution.
Biological Activity Overview
Triazole derivatives have been reported to exhibit a range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in several studies.
Anticancer Activity
Research indicates that various triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 52 | Induces apoptosis |
[Similar Triazole] | MDA-MB-231 | 74 | Inhibits tubulin polymerization |
Antimicrobial Properties
Triazoles are known for their antimicrobial activity. Studies have shown that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains. For instance:
Microorganism | Inhibition Concentration (ID50) |
---|---|
Staphylococcus faecium | |
Escherichia coli |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
Several studies highlight the biological efficacy of triazole derivatives:
- Antiproliferative Effects : A study demonstrated that a series of triazole derivatives showed significant G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. The compounds were also selective for cancer cells over non-tumorigenic cells.
- Anti-inflammatory Activity : Another investigation into related triazole compounds revealed their potential as anti-inflammatory agents with significant inhibition of pro-inflammatory cytokines.
Properties
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYHTVWKRIJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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